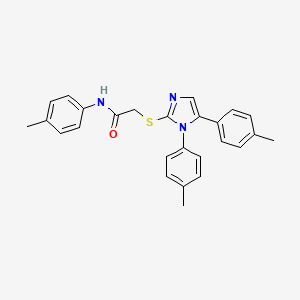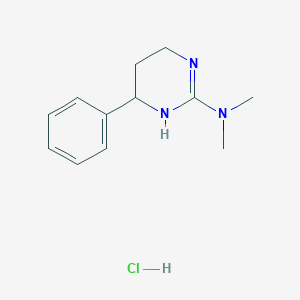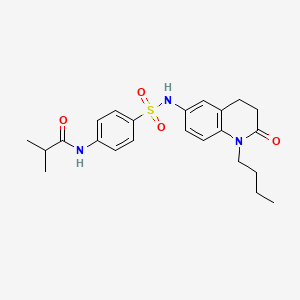
9-Benzylidenethioxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photochemical Reactions
- Photocyclisation Studies : The photochemical behavior of 9-Benzylidenexanthenes and 9-Benzylidenethioxanthenes, including dehydrocyclisations in UV or sunlight, has been studied. These compounds are considered analogs of cis-stilbene and phenanthrene in photochemical reactions (Schönberg & Sidky, 1974).
Synthesis and Properties
- Synthesis of Derivatives : Research includes the synthesis and properties of various derivatives of xanthenes, like 9-diazoxanthene, and their reactions with other compounds to form different products (Latif & Fathy, 1959).
- Antioxidant Studies : Novel compounds with xanthene units have been synthesized and tested for antioxidant activity. The activity increases with the number of xanthene units (Iniyavan, Sarveswari, & Vijayakumar, 2015).
- Oxygen Transfer Reactions : Studies have shown how certain structures, like xanthene, can catalyze oxygen transfer reactions from sulfoxides to yield different products (Khenkin & Neumann, 2002).
Biological and Chemical Applications
Development of Fluorescence Probes : Fluorescein derivatives, related to xanthenes, have been designed to detect highly reactive oxygen species, useful in various biological and chemical applications (Setsukinai et al., 2003).
Antiplatelet Potential : Certain xanthene derivatives have shown potential in antiplatelet activity, indicating possible applications in the development of novel drugs (Applová et al., 2017).
Propiedades
IUPAC Name |
9-benzylidenethioxanthene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S/c1-2-8-15(9-3-1)14-18-16-10-4-6-12-19(16)21-20-13-7-5-11-17(18)20/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRFVSCLADDBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618369.png)


![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)

![1-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2618375.png)

![methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618379.png)


![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2618385.png)

![(E)-2-(2-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618392.png)
